4-苯基-1-(8-喹啉磺酰基)哌嗪

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

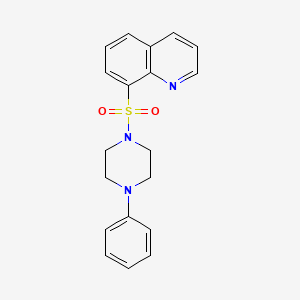

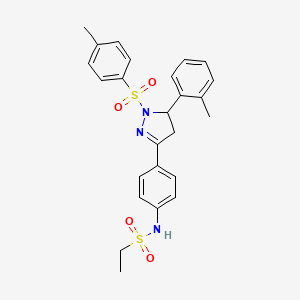

“4-Phenyl-1-(8-quinolylsulfonyl)piperazine” is a chemical compound with the molecular formula C19H19N3O2S . It is a derivative of piperazine, a six-membered ring containing two nitrogen atoms at opposite positions in the ring .

Synthesis Analysis

The synthesis of piperazine derivatives, such as “4-Phenyl-1-(8-quinolylsulfonyl)piperazine”, has been a topic of recent research . Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .

Molecular Structure Analysis

The molecular structure of “4-Phenyl-1-(8-quinolylsulfonyl)piperazine” includes a piperazine ring, which is a six-membered ring with two nitrogen atoms at opposite positions . The molecule also contains a phenyl group and a quinolylsulfonyl group .

Chemical Reactions Analysis

Piperazine derivatives, including “4-Phenyl-1-(8-quinolylsulfonyl)piperazine”, can undergo various chemical reactions. For instance, they can participate in cyclization reactions with sulfonium salts, the Ugi reaction, and ring-opening of aziridines under the action of N-nucleophiles .

Physical And Chemical Properties Analysis

The physical and chemical properties of “4-Phenyl-1-(8-quinolylsulfonyl)piperazine” include its molecular formula (C19H19N3O2S), melting point, boiling point, and density .

作用机制

The mechanism of action of 4-Phenyl-1-(8-quinolylsulfonyl)piperazine involves its interaction with GABA receptors. 4-Phenyl-1-(8-quinolylsulfonyl)piperazine binds to the receptor site and modulates the activity of the receptor, leading to changes in neuronal activity. The exact mechanism of action of 4-Phenyl-1-(8-quinolylsulfonyl)piperazine is still being studied, but it is believed to involve changes in the conformation of the receptor and alterations in the ion channel activity.

Biochemical and Physiological Effects:

4-Phenyl-1-(8-quinolylsulfonyl)piperazine has been shown to have a variety of biochemical and physiological effects. In animal studies, 4-Phenyl-1-(8-quinolylsulfonyl)piperazine has been shown to have anxiolytic and sedative effects, as well as anticonvulsant properties. 4-Phenyl-1-(8-quinolylsulfonyl)piperazine has also been shown to modulate the release of neurotransmitters such as dopamine and serotonin. In vitro studies have shown that 4-Phenyl-1-(8-quinolylsulfonyl)piperazine can inhibit the growth of cancer cells, making it a potential candidate for cancer treatment.

实验室实验的优点和局限性

One of the main advantages of 4-Phenyl-1-(8-quinolylsulfonyl)piperazine is its relatively low cost and high yield synthesis method. 4-Phenyl-1-(8-quinolylsulfonyl)piperazine is also stable under a variety of conditions, making it easy to handle in the lab. However, 4-Phenyl-1-(8-quinolylsulfonyl)piperazine has limited solubility in water, which can make it difficult to use in certain experiments. Additionally, the mechanism of action of 4-Phenyl-1-(8-quinolylsulfonyl)piperazine is still being studied, which can make it challenging to interpret experimental results.

未来方向

There are several future directions for the study of 4-Phenyl-1-(8-quinolylsulfonyl)piperazine. One area of interest is in the development of 4-Phenyl-1-(8-quinolylsulfonyl)piperazine-based drugs for the treatment of neurological disorders such as anxiety and depression. 4-Phenyl-1-(8-quinolylsulfonyl)piperazine could also be used as a chemical probe for the study of protein-protein interactions in cells. Further studies are needed to fully understand the mechanism of action of 4-Phenyl-1-(8-quinolylsulfonyl)piperazine and its potential applications in scientific research.

合成方法

The synthesis of 4-Phenyl-1-(8-quinolylsulfonyl)piperazine involves the reaction between 8-quinolylsulfonamide and 4-phenylpiperazine in the presence of a catalyst. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of 4-Phenyl-1-(8-quinolylsulfonyl)piperazine. The synthesis of 4-Phenyl-1-(8-quinolylsulfonyl)piperazine has been optimized to yield high purity and high yield, making it a cost-effective compound for research purposes.

科学研究应用

喹啉衍生物及其生物活性

喹啉是一种优先骨架,它是一种重要的结构基序,用于开发新药 . 喹啉核具有多种治疗活性,并且已知新的喹诺酮衍生物是具有多种药理活性的生物活性化合物 . 许多新的治疗剂是通过使用喹啉核开发的 .

抗疟活性

喹啉衍生物已被发现具有抗疟活性 . 这可能是“4-苯基-1-(8-喹啉磺酰基)哌嗪”的潜在应用领域。

抗癌活性

喹啉衍生物也被发现具有抗癌活性 . 这表明“4-苯基-1-(8-喹啉磺酰基)哌嗪”可能用于癌症研究或治疗。

抗菌活性

喹啉衍生物已被发现具有抗菌活性 . 这可能是“4-苯基-1-(8-喹啉磺酰基)哌嗪”的潜在应用领域。

抗过敏活性

设计、合成并测试了一系列新型®(-)-1-[(4-氯苯基)苯甲基]哌嗪衍生物的体内抗过敏活性 . 这些衍生物中的大多数对过敏性哮喘和过敏性瘙痒均表现出显着效果 . 这表明“4-苯基-1-(8-喹啉磺酰基)哌嗪”可能用于治疗过敏症。

抗炎和镇痛活性

喹啉已被发现具有抗炎和镇痛活性 . 这可能是“4-苯基-1-(8-喹啉磺酰基)哌嗪”的潜在应用领域。

属性

IUPAC Name |

8-(4-phenylpiperazin-1-yl)sulfonylquinoline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N3O2S/c23-25(24,18-10-4-6-16-7-5-11-20-19(16)18)22-14-12-21(13-15-22)17-8-2-1-3-9-17/h1-11H,12-15H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFJQCQAUBVYCLI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=CC=C2)S(=O)(=O)C3=CC=CC4=C3N=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N3O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(3Z)-1-benzyl-3-{[(2,4-dimethylphenyl)amino]methylene}-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2390413.png)

![[2-(2-Ethoxyethoxy)ethyl] azide](/img/structure/B2390416.png)

![N-[4-(acetylamino)phenyl]-2-[2,4-dioxo-3-(2-phenylethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/no-structure.png)

![N-(2,4-dimethylphenyl)-2-(8-(4-fluorophenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2390424.png)

![1-(2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl)-2-(3,5-dimethylisoxazol-4-yl)ethanone](/img/structure/B2390426.png)

![Tert-butyl (3R)-3-[(1R)-1,2-dihydroxyethyl]morpholine-4-carboxylate](/img/structure/B2390427.png)

![methyl 3-{[(Z)-4,4,4-trifluoro-1-methyl-3-oxo-1-butenyl]amino}-2-thiophenecarboxylate](/img/structure/B2390433.png)